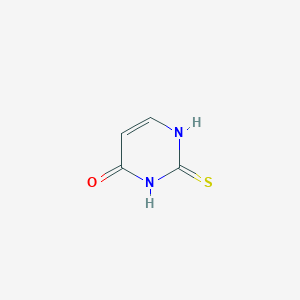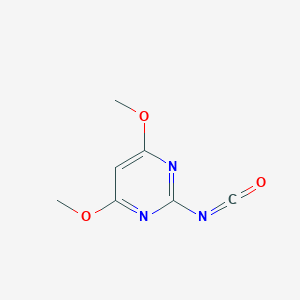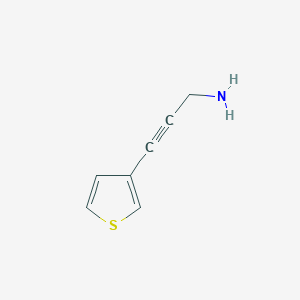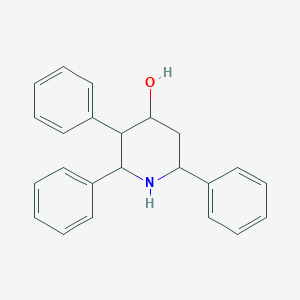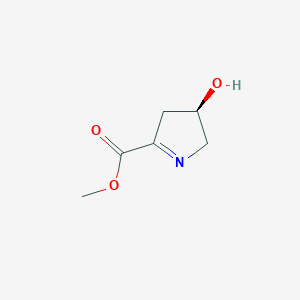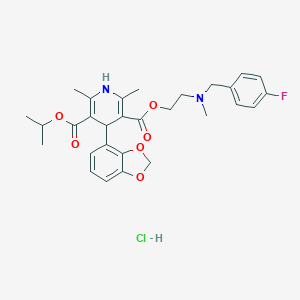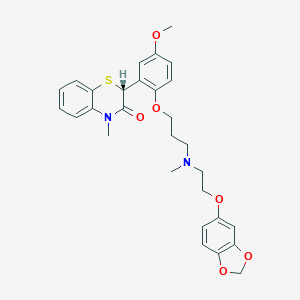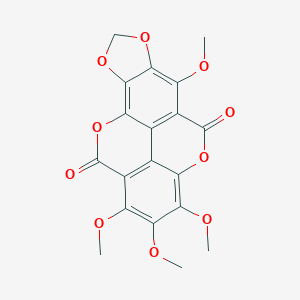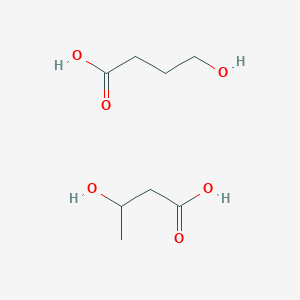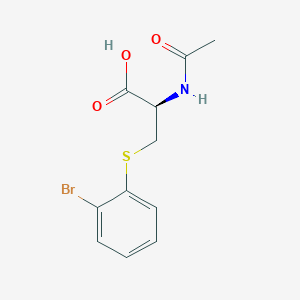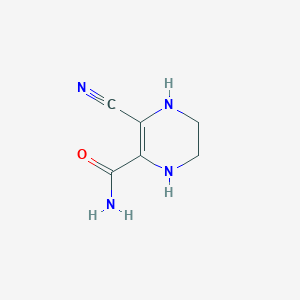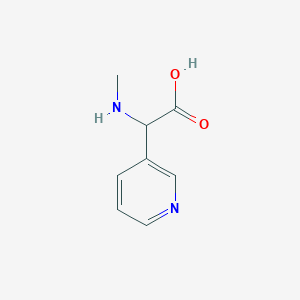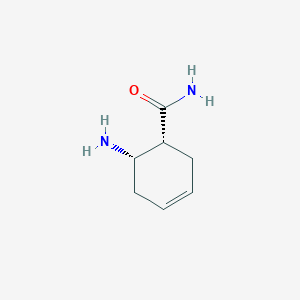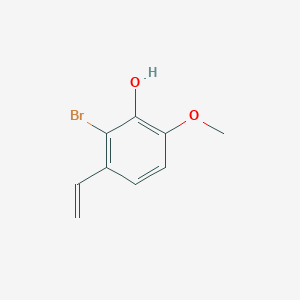
2-Bromo-3-ethenyl-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-ethenyl-6-methoxyphenol, also known as BVECP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BVECP is a phenolic compound that belongs to the family of bromophenols, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-ethenyl-6-methoxyphenol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 2-Bromo-3-ethenyl-6-methoxyphenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
2-Bromo-3-ethenyl-6-methoxyphenol has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokines and the activation of antioxidant enzymes. 2-Bromo-3-ethenyl-6-methoxyphenol has also been shown to decrease the expression of pro-inflammatory genes and increase the expression of anti-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-3-ethenyl-6-methoxyphenol has several advantages for use in lab experiments, including its high purity and stability. However, 2-Bromo-3-ethenyl-6-methoxyphenol can be difficult to synthesize, and its high cost may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Bromo-3-ethenyl-6-methoxyphenol, including the development of novel synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration of 2-Bromo-3-ethenyl-6-methoxyphenol for therapeutic use.
Synthesemethoden
2-Bromo-3-ethenyl-6-methoxyphenol can be synthesized through several methods, including the reaction of 2,6-dibromo-4-methoxyphenol with acetylene and copper (I) iodide. Another method involves the reaction of 2,6-dibromo-4-methoxyphenol with acetylene and palladium (II) acetate.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-ethenyl-6-methoxyphenol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and antioxidant properties. 2-Bromo-3-ethenyl-6-methoxyphenol has been shown to inhibit the growth and proliferation of cancer cells, including breast, liver, and lung cancer cells. Additionally, 2-Bromo-3-ethenyl-6-methoxyphenol has been shown to have a protective effect against oxidative stress-induced cell damage.
Eigenschaften
CAS-Nummer |
115961-12-1 |
|---|---|
Produktname |
2-Bromo-3-ethenyl-6-methoxyphenol |
Molekularformel |
C9H9BrO2 |
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
2-bromo-3-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H9BrO2/c1-3-6-4-5-7(12-2)9(11)8(6)10/h3-5,11H,1H2,2H3 |
InChI-Schlüssel |
HUBRUXUGSMCXTJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=C)Br)O |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=C)Br)O |
Synonyme |
2-BROMO-6-METHOXY-3-VINYLPHENOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



